molecular formula C5H10O B1585244 4-Penten-2-OL CAS No. 625-31-0

4-Penten-2-OL

Cat. No. B1585244
CAS RN: 625-31-0
M. Wt: 86.13 g/mol
InChI Key: ZHZCYWWNFQUZOR-UHFFFAOYSA-N
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Description

4-Penten-2-ol, also known as Allyl methyl carbinol, is a chemical compound with the molecular formula C5H10O . It has an average mass of 86.132 Da and a monoisotopic mass of 86.073166 Da .


Synthesis Analysis

4-Penten-2-ol is involved in the synthesis of goniothalamin, hexadecanolide, massoia lactone, and parasorbic acid through sequential allylboration-esterification ring-closing metathesis reactions . It is also used to prepare 2-pentanone .


Molecular Structure Analysis

The molecular structure of 4-Penten-2-ol consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure can be represented as H2C=CHCH2CH(OH)CH3 .


Physical And Chemical Properties Analysis

4-Penten-2-ol has a density of 0.8±0.1 g/cm3, a boiling point of 115.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.6±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.2±6.0 kJ/mol, and it has a flash point of 25.6±0.0 °C . The index of refraction is 1.422 .

Scientific Research Applications

Synthesis of Natural Products

  • Application Summary : 4-Penten-2-OL is used in the synthesis of various natural products such as goniothalamin, hexadecanolide, massoia lactone, and parasorbic acid .

Pharmaceutical Intermediate

  • Application Summary : It serves as an intermediate in pharmaceutical synthesis, contributing to the development of various medicinal compounds .

Agrochemical Production

  • Application Summary : 4-Penten-2-OL is utilized in the production of agrochemicals, aiding in the development of pesticides and fertilizers .

Dyestuff Field

  • Application Summary : The compound finds application in the dyestuff field, possibly as a precursor or a reactive agent in dye synthesis .

Epoxidation Catalyst Research

  • Application Summary : 4-Penten-2-OL is studied for its role in the epoxidation of olefins, which is a critical reaction in producing epoxy resins and other important industrial chemicals .

Plant Pathogen Resistance

  • Application Summary : 4-Penten-2-OL is involved in the synthesis of pentyl leaf volatiles, which play a role in plant resistance to diseases like anthracnose leaf blight .
  • Results and Outcomes : Research indicates that 4-Penten-2-OL derivatives can induce resistance in maize to pathogens like Colletotrichum graminicola, suggesting a protective role against certain plant diseases .

Environmental Toxicology

  • Application Summary : 4-Penten-2-OL is used in quantitative structure-activity relationship (QSAR) studies to assess the toxicological impact of organic compounds in environmental contexts .
  • Results and Outcomes : The findings from QSAR studies help in predicting the environmental fate of 4-Penten-2-OL and related compounds, contributing to safer chemical management practices .

Synthesis of Marine Metabolites

  • Application Summary : This compound is utilized in the total synthesis of marine metabolites, which have potential antimicrobial properties .
  • Results and Outcomes : The successful synthesis of these marine metabolites from 4-Penten-2-OL demonstrates its utility in producing biologically active marine chemicals .

Safety And Hazards

4-Penten-2-ol is classified as a flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

pent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCYWWNFQUZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862318
Record name 4-Penten-2-ol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4-Penten-2-ol
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Product Name

4-Penten-2-OL

CAS RN

625-31-0
Record name 4-Penten-2-ol
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Record name 4-Penten-2-ol
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Record name 4-PENTEN-2-OL
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Record name 4-Penten-2-ol
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Record name 4-Penten-2-ol
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Record name Pent-4-en-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
969
Citations
BJF Hudson, G Schmerlaib - Tetrahedron, 1957 - Elsevier
The proton-catalysed interaction of aldehydes with 4-methyl-4-penten-2-ol affords a series of substituted tetrahydro-pyranols, which may be smoothly dehydrated to the corresponding …
Number of citations: 13 www.sciencedirect.com
D Tavernier, M Anteunis… - Bulletin des Sociétés …, 1976 - Wiley Online Library
… 4‐Methyl‐4‐penten‐2‐ol reacts in acidic medium with acetaldehyde to give a mixture of r‐2, cis‐4‐, cis‐6‐, & r‐2, trans‐4, cis‐6‐trimethyl‐4‐tetrahydropyranol (2) and r‐2, cis‐4‐, cis‐6‐…
Number of citations: 9 onlinelibrary.wiley.com
A Schneider, U Séquin - Tetrahedron, 1985 - Elsevier
The products formed in the condensation reaction of4-methyl-4-penten-2-ol with benzaldehyde were reinvcstigated. Their constitutions and configurations were determined …
Number of citations: 7 www.sciencedirect.com
BH Lipshutz, R Moretti, R Crow - Organic Syntheses, 2003 - Wiley Online Library
Mixed higher‐order cyanocuprate‐induced epoxide openings: 1‐benzyloxy‐4‐penten‐2‐ol reactant:(±)‐benzyl 2, 3‐epoxypropyl ether (7.34 g, 44.7 mmol, 83%) product:(R)‐1 …
Number of citations: 0 onlinelibrary.wiley.com
YI Gevaza, VI Staninets, ÉB Koryak - Chemistry of Heterocyclic …, 1976 - Springer
It is shown that in the iodination of N,N-dialkylamino-2-methyl-4-penten-2-ol and N,N-diethylamino-3-butene oxides the N-oxide group participates in the intramolecular cyclization of …
Number of citations: 3 link.springer.com
NC Deno, RR Lastomirsky - The Journal of Organic Chemistry, 1975 - ACS Publications
… The 2-methyl-3-hexen-2-yl cation (I) is formed on addition of 2,3-dimethyl-4-penten-2-ol (II) to … Dimethyl-4-penten-2-ol (II) was commercially available from Aldrich Chemical Co., Milwau…
Number of citations: 2 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and chemical …, 2022 - pubmed.ncbi.nlm.nih.gov
Update to RIFM fragrance ingredient safety assessment, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, CAS Registry Number 107898-54-4 Update to RIFM fragrance ingredient safety assessment …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
AM Api, D Belsito, S Biserta… - Food and chemical …, 2019 - pubmed.ncbi.nlm.nih.gov
RIFM fragrance ingredient safety assessment, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, CAS Registry Number 107898-54-4 RIFM fragrance ingredient safety assessment, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol …
Number of citations: 6 pubmed.ncbi.nlm.nih.gov
JE Cilek, CO Ikediobi, CF Hallmon, R Johnson… - Journal of the American …, 2011 - BioOne
… Our results also revealed that 4-penten-2-ol attracted Cx. quinquefasciatus significantly better than octenol, which suggests that this analog has the required minimum set of structural …
Number of citations: 22 bioone.org
GE Keck, D Krishnamurthy - Organic syntheses, 2003 - cir.nii.ac.jp
Catalytic Asymmetric Allylation Reactions:(S)-1-(Phenylmethoxy)-4-Penten-2-ol | CiNii Research … Catalytic Asymmetric Allylation Reactions:(S)-1-(Phenylmethoxy)-4-Penten-2-ol …
Number of citations: 82 cir.nii.ac.jp

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